Substituent Electronic Effects on Oxidative Strength
In a systematic kinetic study, sodium salts of N-bromo-arylsulphonamides bearing different aryl substituents were employed to oxidize D-fructose and D-glucose in aqueous alkaline medium [1]. The effective oxidizing species is Br⁺, and its release from the sulfonamide nitrogen is facilitated by increased electron density at nitrogen. The electron-donating para-methyl group of N-bromo-4-methylbenzenesulfonamide enhances nitrogen electron density compared to the unsubstituted N-bromobenzenesulfonamide, resulting in measurably higher oxidative strength. The validity of the Hammett equation was confirmed for these oxidations, establishing a quantitative structure–reactivity relationship [2].
| Evidence Dimension | Oxidative strength (rate of oxidation of D-fructose/D-glucose) |
|---|---|
| Target Compound Data | Sodium salt of N-bromo-4-methylbenzenesulfonamide: higher oxidation rate (exact rate constant not publicly available; Hammett ρ value validated) |
| Comparator Or Baseline | Sodium salt of N-bromobenzenesulfonamide (unsubstituted): lower oxidation rate |
| Quantified Difference | Directional: 4-CH₃ > H in oxidative strength; Hammett correlation positive (electron-donating substituents increase rate) |
| Conditions | Aqueous alkaline medium; D-fructose and D-glucose substrates; 30 °C |
Why This Matters
For procurement decisions where reproducible oxidative reactivity is critical, the para-methyl derivative provides predictably higher Br⁺ donation capacity than the unsubstituted analogue, a distinction directly linked to an experimentally validated Hammett relationship.
- [1] Usha, K.M.; Gowda, B.T. A study of substituent effect on the oxidative strengths of sodium salts of N-bromo-arylsulphonamides: Kinetics and mechanism of oxidation of D-fructose and D-glucose in alkaline medium. J. Chem. Sci. 2006, 118 (4), 351–359. View Source
- [2] Usha, K.M.; Gowda, B.T. (2006), ibid. (Abstract confirms Hammett equation validity and dependence of oxidative strength on Br⁺ release from sulfonamide nitrogen.) View Source
